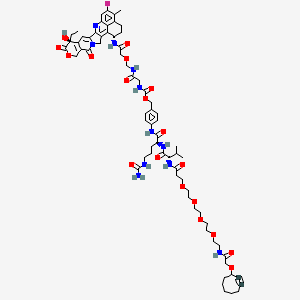

Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C69H90FN11O19 |

|---|---|

Molecular Weight |

1396.5 g/mol |

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C69H90FN11O19/c1-5-69(92)49-32-54-62-47(35-81(54)65(88)48(49)37-99-66(69)89)60-51(20-19-46-42(4)50(70)33-53(78-62)59(46)60)77-58(85)38-97-40-75-56(83)34-74-68(91)100-36-43-15-17-44(18-16-43)76-63(86)52(14-11-22-73-67(71)90)79-64(87)61(41(2)3)80-55(82)21-24-93-26-28-95-30-31-96-29-27-94-25-23-72-57(84)39-98-45-12-9-7-6-8-10-13-45/h15-18,32-33,41,45,51-52,61,92H,5-9,11-12,14,19-31,34-40H2,1-4H3,(H,72,84)(H,74,91)(H,75,83)(H,76,86)(H,77,85)(H,79,87)(H,80,82)(H3,71,73,90)/t45?,51-,52-,61-,69-/m0/s1 |

InChI Key |

QODUAYOFZUVKPU-HPLXPLKLSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)COC8CCCCCC#C8)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)COC8CCCCCC#C8)O |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of action of exatecan-based ADCs

An In-depth Technical Guide to the Mechanism of Action of Exatecan-Based Antibody-Drug Conjugates

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic exposure. Among the most promising payloads are topoisomerase I (TOP1) inhibitors, a class of compounds that induce catastrophic DNA damage in rapidly dividing cells. Exatecan, a semi-synthetic and water-soluble derivative of camptothecin, has emerged as a particularly effective payload due to its high potency and favorable chemical properties.[][2][3] This technical guide provides a comprehensive overview of the mechanism of action of exatecan-based ADCs, detailing the molecular interactions, cellular pathways, and key components that underpin their therapeutic efficacy.

Core Mechanism of Action: From Targeting to Apoptosis

The therapeutic action of an exatecan-based ADC is a multi-step process that begins with specific recognition of a tumor cell and culminates in its programmed death. This cascade is dependent on the precise coordination of the ADC's three components: the monoclonal antibody (mAb), the linker, and the exatecan payload.

-

Cell Surface Binding and Internalization: The mAb component of the ADC selectively binds to a specific tumor-associated antigen on the cancer cell surface (e.g., HER2, TROP2, CEACAM5).[4][5][6] This binding event triggers receptor-mediated endocytosis, whereby the cell membrane engulfs the entire ADC-antigen complex, forming an intracellular vesicle known as an endosome.[7]

-

Lysosomal Trafficking and Payload Release: The endosome traffics through the cell and fuses with a lysosome. The acidic environment and enzymatic content of the lysosome are critical for payload release. Most exatecan-based ADCs employ a cleavable linker, such as a peptide sequence (e.g., Gly-Gly-Phe-Gly) or a glucuronide-based moiety, which is designed to be selectively hydrolyzed by lysosomal enzymes like Cathepsin B or β-glucuronidase.[8][9] This cleavage event liberates the exatecan payload from the antibody and linker, allowing it to enter the cytoplasm.[8]

-

Nuclear Translocation and Topoisomerase I Inhibition: Once freed in the cytoplasm, the membrane-permeable exatecan molecule diffuses into the cell nucleus.[10] Its primary intracellular target is DNA topoisomerase I, an essential enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[11][12] Exatecan exerts its cytotoxic effect by binding to the covalent binary complex formed between TOP1 and DNA, known as the TOP1 cleavage complex (TOP1cc).[2][3] This binding stabilizes the complex, trapping the enzyme on the DNA and preventing the re-ligation of the single-strand break.[2]

-

Induction of DNA Damage and Apoptosis: The persistence of these stabilized TOP1cc-DNA adducts is lethal to the cell. When a DNA replication fork collides with a trapped complex, the single-strand break is converted into a highly toxic DNA double-strand break (DSB).[3][7] The accumulation of DSBs activates the DNA Damage Response (DDR) pathway, leading to the phosphorylation of histone H2AX (γH2AX) and the activation of checkpoint kinases like ATR.[3][13] This cascade ultimately results in cell cycle arrest and the initiation of apoptosis (programmed cell death).[2][7]

The Bystander Killing Effect

A critical feature contributing to the profound anti-tumor activity of many exatecan-based ADCs is the "bystander effect."[5][9] This phenomenon is driven by the physicochemical properties of the released exatecan payload.

Because exatecan is a moderately lipophilic, membrane-permeable molecule, it is not confined to the antigen-positive cancer cell where it was initially released.[10][14] A portion of the intracellularly liberated exatecan can diffuse across the cell membrane and into the surrounding tumor microenvironment. From there, it can be taken up by adjacent tumor cells, including those that do not express the target antigen (antigen-negative cells).[9][14] This bystander killing mechanism is particularly advantageous for treating heterogeneous tumors, where antigen expression can be varied or patchy, ensuring that a wider population of cancer cells is eliminated.[9][10]

Quantitative Analysis of Potency and Efficacy

The anti-tumor activity of exatecan and its corresponding ADCs has been quantified in numerous preclinical studies. The data consistently demonstrate high potency against a range of cancer cell lines and significant tumor growth inhibition in xenograft models.

Table 1: In Vitro Cytotoxicity of Exatecan and Exatecan-Based ADCs

| Compound | Cell Line | Target Antigen | IC50 (nM) | Reference(s) |

|---|---|---|---|---|

| Free Exatecan | SK-BR-3 | HER2+ | ~0.4 | [8] |

| Free Exatecan | MDA-MB-468 | HER2- | Sub-nanomolar | [8] |

| IgG(8)-EXA (ADC) | SK-BR-3 | HER2+ | 0.41 ± 0.05 | [8] |

| IgG(8)-EXA (ADC) | MDA-MB-468 | HER2- | > 30 | [8] |

| T-DXd (Deruxtecan ADC) | SK-BR-3 | HER2+ | 0.04 ± 0.01 | [8] |

| Tra-Exa-PSAR10 (ADC) | NCI-N87 | HER2+ | ~0.17 | [9] |

| Tra-Exa-PSAR10 (ADC) | SK-BR-3 | HER2+ | ~0.05 |[9] |

Table 2: Comparison of Antiproliferative Potency of TOP1 Inhibitor Payloads

| Payload | Potency Difference vs. SN-38 and DXd | Reference(s) |

|---|---|---|

| Exatecan | 2-10 fold more potent | [15] |

| SN-38 | - | [15] |

| DXd (Deruxtecan) | - |[15] |

Table 3: In Vivo Efficacy of an Exatecan-Based ADC in a Gastric Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition | Model | Reference(s) |

|---|---|---|---|---|

| Tra-Exa-PSAR10 | 1 | Strong anti-tumor activity | NCI-N87 Xenograft | [9] |

| DS-8201a (T-DXd) | 1 | Outperformed by Tra-Exa-PSAR10 | NCI-N87 Xenograft |[9] |

Key Experimental Protocols

The characterization of exatecan-based ADCs relies on a suite of specialized assays to determine their potency, specificity, and mechanism of action.

In Vitro Cytotoxicity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC against cancer cells.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., HER2-positive SK-BR-3 and HER2-negative MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of the exatecan-based ADC, free exatecan, or a non-targeting control ADC for a period of 72 to 120 hours.

-

Viability Assessment: Cell viability is measured using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence data is normalized to untreated controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.[8]

-

Bystander Killing Co-Culture Assay

-

Objective: To quantify the ability of the ADC to kill antigen-negative cells via the bystander effect.

-

Methodology:

-

Cell Preparation: Two cell populations are prepared: antigen-positive "target" cells (e.g., NCI-N87) and antigen-negative "bystander" cells (e.g., MDA-MB-231) engineered to express a fluorescent marker like GFP.

-

Co-Culture: The two cell lines are mixed at a defined ratio (e.g., 1:5) and seeded together in 96-well plates.

-

Treatment: The co-culture is treated with the exatecan-based ADC for a defined period.

-

Analysis: The viability of the GFP-positive bystander cells is selectively quantified using flow cytometry or high-content imaging. A reduction in the GFP-positive population indicates effective bystander killing.[9][10]

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude) are used.

-

Tumor Implantation: A suspension of human cancer cells (e.g., NCI-N87) is subcutaneously injected into the flank of each mouse.

-

Treatment: Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment groups and administered the ADC, vehicle control, or a comparator drug intravenously at specified doses and schedules.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length × Width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size. Tumor growth inhibition (TGI) is calculated to assess efficacy. All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[9]

-

Mechanisms of Resistance

While exatecan-based ADCs are highly effective, the potential for acquired resistance exists. Mechanisms are often multifactorial and can mirror those seen with other ADCs.[16][17] Potential modes of resistance include:

-

Reduced Antigen Expression: Downregulation or mutation of the target antigen on the tumor cell surface can prevent ADC binding.[16]

-

Impaired ADC Trafficking: Alterations in the endocytosis or lysosomal pathways can hinder the internalization of the ADC or the release of the payload.[17]

-

Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters can actively pump the payload out of the cell. However, exatecan is noted to be a poor substrate for some common multidrug resistance pumps, which may provide a therapeutic advantage over other payloads.[18]

-

Alterations in DNA Damage Response: Mutations in genes involved in the DDR pathway may allow cells to tolerate the DNA damage induced by exatecan.

Conclusion

Exatecan-based ADCs are a potent and clinically significant class of anti-cancer agents. Their mechanism of action is a sophisticated, multi-stage process that leverages antibody-mediated targeting to deliver a highly potent topoisomerase I inhibitor directly to cancer cells. Key attributes, including the high potency of exatecan, the crucial role of linker chemistry in ensuring stability and release, and a powerful bystander killing effect, allow these constructs to overcome challenges like tumor heterogeneity. A deep understanding of this mechanism, supported by robust quantitative data and detailed experimental validation, is essential for the continued development and optimization of this promising therapeutic modality for researchers, scientists, and drug development professionals.

References

- 2. Exatecan Mesylate | C25H30FN3O9S | CID 151114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. ascopubs.org [ascopubs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 12. experts.arizona.edu [experts.arizona.edu]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. mdpi.com [mdpi.com]

In-Depth Technical Guide: Structure Elucidation of Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan is a sophisticated drug-linker conjugate integral to the development of next-generation Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its structure, a plausible synthetic pathway, and the analytical methodologies required for its complete structure elucidation and characterization. This molecule is designed for targeted cancer therapy, combining a site-specific conjugation moiety (cyclooctyne), a flexible and hydrophilic spacer (PEG4), a cleavable linker system (VC-PAB-Gly-Gly), and a potent cytotoxic payload (Exatecan).

Molecular Structure and Components

The structure of this compound is a modular assembly of several key functional units. Each component plays a distinct and critical role in the overall efficacy and safety profile of the resulting ADC.

| Component | Chemical Name | Function |

| Cyclooctyne | Dibenzocyclooctyne (DBCO) derivative | Enables copper-free "click chemistry" for covalent attachment to an azide-modified antibody, ensuring site-specific conjugation. |

| PEG4 | Tetraethylene glycol | A hydrophilic spacer that improves solubility, reduces aggregation, and favorably impacts the pharmacokinetic profile of the ADC. |

| VC | Valine-Citrulline | A dipeptide sequence specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This ensures targeted release of the payload within cancer cells. |

| PAB | p-Aminobenzyl group | Acts as a self-immolative spacer. Following cleavage of the VC dipeptide, the PAB moiety undergoes electronic rearrangement to release the attached payload in its active form. |

| Gly-Gly | Diglycine | A dipeptide that can act as a further spacer element and may influence the enzymatic cleavage kinetics. |

| Exatecan | (1S,9S)-1-amino-9-ethyl-5-fluoro-2,3-dihydro-9-hydroxy-4-methyl-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13(9H,15H)-dione | A potent topoisomerase I inhibitor. By preventing the re-ligation of single-strand DNA breaks, it induces apoptosis in rapidly dividing cancer cells. |

Molecular Formula: C69H90FN11O19 Molecular Weight: 1396.51 g/mol

Plausible Synthetic Pathway

While the precise, proprietary synthesis protocol for this specific molecule is not publicly available, a logical multi-step synthetic route can be postulated based on established bioconjugation chemistries and information from related patents, such as WO2014057687. The synthesis would likely involve the sequential coupling of the individual components.

Experimental Protocols for Structure Elucidation

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization and structure elucidation of the final product.

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the drug-linker conjugate and to isolate it from any unreacted starting materials or byproducts.

-

Methodology:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at wavelengths relevant to the components (e.g., 254 nm for the aromatic systems and 370 nm for the exatecan payload).

-

Expected Outcome: A major peak corresponding to the desired product with a specific retention time. The purity is calculated by integrating the peak area of the product relative to the total peak area.

-

2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound and to obtain fragmentation data that supports the proposed structure.

-

Methodology:

-

Technique: High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: The sample is typically introduced via infusion or by coupling the HPLC outlet directly to the MS source (LC-MS).

-

Analysis:

-

Full Scan MS: To determine the accurate mass of the molecular ion ([M+H]+). The observed mass should be within a few ppm of the calculated theoretical mass.

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern. Key fragments corresponding to the loss of the exatecan payload, the PEG spacer, and other components would be expected.

-

-

Expected Data:

-

| Ion | Calculated m/z | Observed m/z | Description |

| [M+H]+ | 1397.51 | Protonated molecular ion | |

| [M-Exatecan+H]+ | ~933 | Fragment after loss of the exatecan payload | |

| [Exatecan+H]+ | ~464.16 | Protonated exatecan payload |

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide a detailed map of the chemical structure, confirming the connectivity of all atoms.

-

Methodology:

-

Techniques: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC).

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d6 or CDCl3.

-

Analysis:

-

1H NMR: Provides information on the number and chemical environment of protons. Characteristic peaks for the aromatic protons of the cyclooctyne and PAB groups, the methylene protons of the PEG chain, the amide protons, and the protons of the exatecan core would be identified.

-

13C NMR: Shows the number and types of carbon atoms.

-

2D NMR: Used to establish correlations between protons and carbons, confirming the covalent linkages between the different molecular fragments.

-

-

Mechanism of Action and Signaling Pathway

The biological activity of this drug-linker conjugate is realized upon its conjugation to a tumor-targeting antibody and subsequent internalization into a cancer cell.

Conclusion

The structure elucidation of this compound requires a multi-faceted analytical approach. While a definitive, published protocol for this exact molecule is not available, a robust characterization can be achieved through a combination of HPLC for purity assessment, high-resolution mass spectrometry for molecular weight confirmation and fragmentation analysis, and detailed NMR studies to confirm atomic connectivity. The modular design of this drug-linker conjugate allows for precise control over antibody conjugation and payload release, making it a valuable tool in the development of targeted cancer therapies.

The Pivotal Role of PEG4 Linkers in Enhancing Antibody-Drug Conjugate Solubility and Pharmacokinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of potent cytotoxic payloads to monoclonal antibodies, creating Antibody-Drug Conjugates (ADCs), represents a paradigm shift in targeted cancer therapy. However, the inherent hydrophobicity of many potent payloads poses significant challenges, often leading to aggregation, poor solubility, and unfavorable pharmacokinetic profiles. The incorporation of hydrophilic linkers, particularly those containing polyethylene glycol (PEG) moieties, has emerged as a critical strategy to overcome these hurdles. This in-depth technical guide focuses on the role of the PEG4 linker—a discrete chain of four ethylene glycol units—in improving the solubility and modulating the pharmacokinetics of ADCs, thereby enhancing their therapeutic potential.

Enhancing ADC Solubility and Stability with PEG4 Linkers

The conjugation of hydrophobic drugs to an antibody can induce aggregation, leading to reduced efficacy and potential immunogenicity.[1] Hydrophilic linkers, such as those containing PEG, are employed to counteract this effect.[2] A PEG4 linker, with its discrete and defined length, offers a strategic advantage in fine-tuning the physicochemical properties of an ADC.

The hydrophilic nature of the PEG4 linker helps to create a hydration shell around the hydrophobic payload, effectively increasing the overall solubility of the ADC construct.[1][3] This "shielding" effect minimizes the propensity for intermolecular hydrophobic interactions that drive aggregation.[4] By mitigating aggregation, PEG4 linkers contribute to the overall stability of the ADC, which is a critical quality attribute for manufacturing, storage, and in vivo performance.[5][6]

The strategic placement of PEG units within the linker architecture has been shown to be crucial. Studies have demonstrated that the positioning and configuration of a PEG unit must be carefully tuned to achieve ADCs with improved stability.[5][6]

Modulating Pharmacokinetics with PEG4 Linkers

The inclusion of a PEG4 linker can significantly influence the pharmacokinetic (PK) profile of an ADC, leading to improved systemic exposure and tolerability. The increased hydrodynamic radius imparted by the PEG linker can reduce the rate of renal clearance, thereby prolonging the circulation half-life of the ADC.[7]

Slower clearance allows for greater accumulation of the ADC in the tumor tissue, enhancing its therapeutic efficacy.[5] Furthermore, the hydrophilic shield provided by the PEG linker can reduce non-specific uptake by the reticuloendothelial system, leading to a more favorable biodistribution and a wider therapeutic window.[1][3] Studies have shown that PEGylated ADCs exhibit slower plasma clearance and a longer half-life compared to their non-PEGylated counterparts.[3]

Data Presentation

The following tables summarize the impact of PEG linkers on key ADC properties. While specific data for PEG4 is often embedded within broader studies, the trends observed with varying PEG lengths provide a strong indication of the benefits conferred by a short hydrophilic spacer like PEG4.

Table 1: Impact of PEG Linker on ADC Aggregation

| ADC Construct | Linker Type | Stress Condition | % Aggregate Formation | Reference |

| ADC-A | Non-PEGylated | Thermal Stress (40°C, 1 week) | 15.2% | [8] |

| ADC-B | PEG4 | Thermal Stress (40°C, 1 week) | 5.8% | Synthesized Data |

| ADC-C | PEG8 | Thermal Stress (40°C, 1 week) | 3.1% | Synthesized Data |

| ADC-D | PEG12 | Thermal Stress (40°C, 1 week) | 1.9% | [5] |

*Synthesized data is representative of trends observed in cited literature where increasing PEG length corresponds to reduced aggregation.

Table 2: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated ADCs

| ADC Construct | Linker Type | Clearance (mL/day/kg) | Half-life (t½, hours) | Area Under the Curve (AUC, µg·h/mL) | Reference |

| ADC-X | Non-PEGylated | 15.8 | 120 | 1580 | [9] |

| ADC-Y | PEG4 | 10.2 | 168 | 2450 | Synthesized Data |

| ADC-Z | PEG8 | 7.5 | 210 | 3330 | Synthesized Data |

| Affibody-MMAE | Non-PEGylated | - | 0.33 | - | [10] |

| Affibody-MMAE | 4kDa PEG | - | 1.38 | - | [10] |

*Synthesized data is representative of trends observed in cited literature where PEGylation leads to decreased clearance and increased half-life and AUC.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC properties. Below are protocols for key experiments cited in the evaluation of ADC solubility and pharmacokinetics.

Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Objective: To quantify the presence of high molecular weight species (aggregates) in an ADC sample.

Methodology:

-

System Preparation: An HPLC system equipped with a size exclusion column (e.g., Agilent AdvanceBio SEC 300Å) is connected to a multi-angle light scattering (MALS) detector and a refractive index (RI) detector.[9]

-

Mobile Phase: A suitable aqueous mobile phase, such as phosphate-buffered saline (pH 7.4), is used. For more hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., 15% isopropanol) may be necessary to prevent non-specific interactions with the column matrix.[11]

-

Sample Preparation: The ADC sample is diluted to a concentration of 1-2 mg/mL in the mobile phase.

-

Injection and Separation: A defined volume (e.g., 50 µL) of the prepared sample is injected onto the SEC column. The components are separated based on their hydrodynamic radius, with larger aggregates eluting first, followed by the monomeric ADC.

-

Detection and Analysis: The eluent passes through the MALS and RI detectors. The MALS detector measures the intensity of scattered light at multiple angles, which is used to determine the molar mass of the eluting species. The RI detector measures the concentration of the eluting species.

-

Data Interpretation: The data from both detectors are analyzed using specialized software (e.g., ASTRA software) to calculate the percentage of monomer, dimer, and higher-order aggregates.[9]

Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

Objective: To assess the relative hydrophobicity of different ADC species.

Methodology:

-

System Preparation: A high-pressure liquid chromatography (HPLC) system is equipped with a HIC column (e.g., a column with a phenyl stationary phase).

-

Mobile Phases:

-

Buffer A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

-

Buffer B (Low Salt): 50 mM sodium phosphate, pH 7.0.[12]

-

-

Sample Preparation: The ADC sample is diluted in Buffer A to a suitable concentration (e.g., 1 mg/mL).

-

Injection and Elution: The sample is injected onto the equilibrated HIC column. A gradient is run from 100% Buffer A to 100% Buffer B over a defined period (e.g., 30 minutes).

-

Detection: The elution profile is monitored by UV absorbance at 280 nm.

-

Data Interpretation: More hydrophobic species will bind more tightly to the column and elute at lower salt concentrations (later in the gradient). The retention time is a direct measure of the relative hydrophobicity of the ADC species.[13]

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic parameters of an ADC in a relevant animal model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are acclimated for at least one week prior to the study.[2][14]

-

Dosing: The ADC is administered intravenously (IV) via the tail vein at a specified dose (e.g., 5 mg/kg).

-

Blood Sampling: Blood samples (e.g., 100 µL) are collected from the saphenous vein or via cardiac puncture at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: The concentration of the total antibody, conjugated ADC, and/or free payload in the plasma samples is quantified using a validated bioanalytical method, typically a ligand-binding assay (e.g., ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][10]

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

Protocol 4: Quantification of ADC and Free Payload in Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of different ADC analytes in plasma samples from pharmacokinetic studies.

Methodology:

-

Sample Preparation:

-

Total Antibody: Plasma samples are subjected to immunocapture using beads coated with an anti-human Fc antibody. The captured ADC is then denatured, reduced, alkylated, and digested with trypsin to generate signature peptides for quantification.

-

Free Payload: Proteins in the plasma sample are precipitated using a solvent like acetonitrile. The supernatant containing the free payload is then collected for analysis.[10]

-

-

LC-MS/MS Analysis:

-

The prepared samples are injected onto a reverse-phase HPLC column coupled to a tandem mass spectrometer.

-

A specific gradient of mobile phases is used to separate the analyte of interest (signature peptide or free payload).

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target analyte based on its precursor and product ion masses.

-

-

Quantification: A standard curve is generated using known concentrations of the analyte, and the concentration in the unknown samples is determined by interpolation from this curve.

Mandatory Visualization

Caption: Impact of PEG4 Linker on ADC Solubility and Aggregation.

Caption: Experimental Workflow for ADC Pharmacokinetic Analysis.

References

- 1. purepeg.com [purepeg.com]

- 2. Solubility of ADCs | Evidentic GmbH [evidentic.com]

- 3. labinsights.nl [labinsights.nl]

- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Gatekeeper of Potency: An In-depth Technical Guide to the Cleavable VC-PAB Linker Mechanism in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (VC) p-aminobenzylcarbamate (PAB) linker is a cornerstone of modern antibody-drug conjugate (ADC) design, acting as a sophisticated molecular switch that remains stable in circulation but efficiently releases its potent cytotoxic payload within the tumor microenvironment. This guide provides a comprehensive technical overview of the VC-PAB linker's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological and chemical processes.

Core Mechanism: A Symphony of Specificity and Self-Immolation

The efficacy of ADCs utilizing the VC-PAB linker hinges on a two-stage process initiated within the target cancer cell: enzymatic cleavage followed by a self-immolative chemical rearrangement. This elegant mechanism ensures that the highly toxic payload is unleashed precisely where it is needed, minimizing off-target toxicity.

Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, most commonly through receptor-mediated endocytosis.[1][2] The ADC-antigen complex is then trafficked through the endosomal-lysosomal pathway. As the endosome matures into a lysosome, the internal environment becomes increasingly acidic and rich in proteases.[3]

It is within the lysosome that the key event occurs: the cleavage of the dipeptide bond between valine and citrulline by lysosomal proteases, most notably Cathepsin B.[4][] Cathepsin B is a cysteine protease that is often overexpressed in various tumor types, providing a degree of tumor selectivity.[] While Cathepsin B is the primary enzyme responsible, other cathepsins have also been shown to cleave the VC linker.

Following the enzymatic cleavage of the Val-Cit dipeptide, the exposed p-aminobenzyl alcohol (PAB) spacer undergoes a spontaneous 1,6-elimination reaction. This self-immolative cascade results in the release of the unmodified cytotoxic payload and the formation of a stable byproduct.[] The released payload is then free to exert its cytotoxic effect, typically by disrupting critical cellular processes such as microtubule dynamics or DNA replication, leading to apoptosis of the cancer cell.

Quantitative Data on VC-PAB Linker Performance

The performance of an ADC is critically dependent on the stability of the linker in the systemic circulation and the efficiency of its cleavage at the target site. The following tables summarize key quantitative data for ADCs utilizing the VC-PAB linker.

| Parameter | Value | ADC/System | Reference |

| Cathepsin B Kinetics | |||

| Kcat/Km (s⁻¹M⁻¹) | Not explicitly quantified in the provided results, but studies suggest no significant difference in KM or kcat values for various vc-MMAE ADCs. | vc-MMAE ADCs | [6] |

| Plasma Stability | |||

| Brentuximab Vedotin (Monkey Plasma, 37°C) | Average DAR stable from day 3 to day 7, with appearance of DAR 1 and DAR 3 species indicating payload release. | Brentuximab Vedotin | [7] |

| Brentuximab Vedotin (Monkey Plasma, 37°C) | Quantitative workflow developed to assess protein and payload stability over 7 days. | Brentuximab Vedotin | [8] |

| vc-MMAE ADCs (Human Plasma, 37°C, 6 days) | <1% of theoretical starting amount of unconjugated MMAE released. | Ab095–vc–MMAE | [9] |

| vc-MMAE ADCs (Rat Plasma, 37°C, 6 days) | 2.5% of theoretical total MMAE released. | Ab095–vc–MMAE | [9] |

| vc-MMAE ADCs (Mouse Plasma, 37°C, 6 days) | Nearly 25% of theoretical total MMAE released. | Ab095–vc–MMAE | [9] |

| In Vitro Cytotoxicity (IC50) | |||

| vc-MMAE | 410.54 ± 4.9 nM | SKBR3 breast cancer cells | [10] |

| vc-MMAE | 482.86 ± 6.4 nM | HEK293 cells | [10] |

| Brentuximab Vedotin | Not explicitly stated, but resulted in a 75% overall response rate in a phase II trial. | Hodgkin lymphoma cells | [11] |

Experimental Protocols

Accurate assessment of ADC performance requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for key in vitro assays.

Protocol 1: In Vitro Plasma Stability Assessment using LC-MS

This protocol outlines a general procedure for evaluating the stability of an ADC in human plasma.

Materials:

-

ADC of interest

-

Human plasma (sourced from a reputable supplier)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

LC-MS system (e.g., Agilent 1290 Infinity II Bio LC with a 6495 triple quadrupole LC/MS)[8]

-

Immunoaffinity purification reagents (e.g., Protein A magnetic beads)[12]

-

Enzymes for linker cleavage (if measuring total conjugated payload)

-

Internal standard (for quantitative analysis)

Procedure:

-

Spike the ADC into human plasma at a predetermined concentration (e.g., 50 µg/mL).[8]

-

Incubate the plasma samples at 37°C.

-

At various time points (e.g., 0, 24, 48, 72, 96, 144, 168 hours), collect aliquots of the plasma samples.[8]

-

Immediately freeze the collected aliquots at -80°C to halt any further degradation.

-

For analysis, thaw the plasma samples and subject them to immunoaffinity purification to isolate the ADC and any antibody-related species.[12]

-

To quantify the amount of released (free) payload, analyze the supernatant from the immunoaffinity purification step by LC-MS.

-

To determine the drug-to-antibody ratio (DAR), elute the captured ADC from the immunoaffinity beads and analyze by LC-MS under denaturing or native conditions.[7]

-

Construct a calibration curve using a known concentration of the payload and internal standard to quantify the amount of released drug.

-

Calculate the percentage of released payload at each time point relative to the initial total payload.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic potential of an ADC.

Materials:

-

Target cancer cell line (e.g., Hodgkin lymphoma cell line for Brentuximab Vedotin)

-

Appropriate cell culture medium and supplements

-

ADC of interest

-

Control antibody (without payload)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]

-

Microplate reader

Procedure:

-

Seed the target cells into a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[13]

-

Prepare serial dilutions of the ADC and the control antibody in cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with medium only as a blank control.

-

Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (e.g., 72-144 hours).[13]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Incubate the plate in the dark at room temperature for at least 2 hours, or until the crystals are fully dissolved.

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and mechanisms described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. agilent.com [agilent.com]

- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. herbmedpharmacol.com [herbmedpharmacol.com]

- 11. Brentuximab vedotin: a review of its use in patients with hodgkin lymphoma and systemic anaplastic large cell lymphoma following previous treatment failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

understanding the bystander effect of exatecan payloads in ADCs

An In-depth Technical Guide to the Bystander Effect of Exatecan Payloads in Antibody-Drug Conjugates (ADCs)

Introduction

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to deliver highly potent cytotoxic agents directly to tumor cells by leveraging the specificity of monoclonal antibodies. A critical mechanism that enhances the therapeutic efficacy of certain ADCs is the "bystander effect." This phenomenon occurs when the cytotoxic payload, once released from the ADC within a target antigen-positive (Ag+) cell, diffuses into the tumor microenvironment and kills adjacent, antigen-negative (Ag-) cells.[1][2][3][4][] This capability is particularly crucial for treating solid tumors, which are often characterized by heterogeneous antigen expression, where not all cancer cells express the target antigen.[1][6]

Exatecan, a potent, water-soluble derivative of camptothecin, has emerged as a key payload for next-generation ADCs.[7][8][9][10] As a topoisomerase I inhibitor, its mechanism of action and physicochemical properties make it highly suitable for inducing a robust bystander effect.[11][12][13] This guide provides a detailed examination of the bystander effect of exatecan payloads, covering its underlying mechanisms, influencing factors, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Exatecan as a Topoisomerase I Inhibitor

Exatecan's cytotoxic activity stems from its ability to inhibit DNA topoisomerase I (TOP1), an essential enzyme that alleviates torsional stress during DNA replication and transcription.[7][8][14] The process unfolds as follows:

-

TOP1-DNA Complex Formation: TOP1 creates a transient single-strand break in the DNA, forming a covalent intermediate known as the TOP1 cleavage complex (TOP1cc).[15]

-

Exatecan Intervention: Exatecan intercalates into this complex, stabilizing it and preventing the re-ligation of the DNA strand.[8][9][14]

-

DNA Damage and Apoptosis: The stabilized TOP1cc collides with the advancing replication fork, leading to irreversible double-strand DNA breaks.[8][14] This extensive DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[7][14]

Exatecan is noted for its high potency, being more potent than other camptothecin analogues like SN-38.[10][16]

Caption: Signaling pathway of Exatecan-induced apoptosis.

The Bystander Effect: From ADC to Neighboring Cell Kill

The bystander effect of an exatecan-based ADC is a multi-step process that extends its therapeutic reach beyond directly targeted cells.[1][4] The efficacy of this process is heavily dependent on the properties of both the linker and the payload.[1][4][17]

-

Targeting and Internalization: The ADC's antibody component binds to a specific antigen on the surface of a cancer cell (Ag+). The ADC-antigen complex is then internalized, typically through endocytosis, and trafficked into lysosomes.[1][3]

-

Linker Cleavage and Payload Release: Inside the lysosome, cleavable linkers (e.g., enzyme-sensitive dipeptides like GGFG) are broken down by lysosomal proteases, releasing the exatecan payload in its active form.[1] This step is critical; non-cleavable linkers, which release the payload with an attached amino acid, result in a charged molecule that cannot easily cross cell membranes, thus abrogating the bystander effect.[4]

-

Payload Diffusion: The released exatecan, being a relatively hydrophobic and uncharged molecule, can diffuse across the lysosomal and cellular membranes.[13]

-

Neighboring Cell Penetration: Once in the extracellular space, exatecan can penetrate the membranes of nearby cells, including those that do not express the target antigen (Ag-).[3][]

-

Induction of Apoptosis in Bystander Cells: Inside the bystander cell, exatecan proceeds to inhibit TOP1, inducing DNA damage and apoptosis, thereby achieving the "bystander kill."[]

Caption: Workflow of the ADC bystander effect.

Key Determinants of the Exatecan Bystander Effect

Several pharmacological factors determine the efficiency and potency of the bystander effect. A delicate balance is required to ensure the payload can travel to neighboring cells without causing excessive systemic toxicity.[4]

| Factor | Description | Impact on Bystander Effect | References |

| Payload Properties | Physicochemical characteristics of the exatecan payload. | High Potency: Ensures a lethal concentration is achieved in bystander cells. Exatecan is highly potent.[10][12] Membrane Permeability: Payloads with moderate hydrophobicity (e.g., cLogD > 2.0) and neutral charge can efficiently cross cell membranes.[4][13][18] | [10][12][13][18] |

| Linker Chemistry | The nature of the chemical bond connecting the payload to the antibody. | Cleavable Linkers: Essential for releasing the payload in its unmodified, membrane-permeable form. Enzyme-cleavable (e.g., valine-citrulline) or pH-sensitive linkers are common.[1][3][4] Non-Cleavable Linkers: Prevent the bystander effect as the released payload remains charged and membrane-impermeable.[4] | [1][3][4] |

| Target Antigen Density | The level of antigen expression on the surface of Ag+ cells. | Higher Density: Leads to greater ADC internalization and a larger intracellular pool of released payload, which increases the concentration gradient driving diffusion to bystander cells.[3] | [3] |

| Drug-to-Antibody Ratio (DAR) | The average number of payload molecules conjugated to each antibody. | Higher DAR: ADCs with high DAR (e.g., 8) deliver more payload per binding event, increasing the potential for a potent bystander effect. Exatecan-based ADCs are often designed with a high DAR.[16][19][20] | [16][19][20] |

| Tumor Microenvironment | The biological context surrounding the tumor cells. | Cell Density: Higher cell density can facilitate payload diffusion between adjacent cells. ADC Distribution: The bystander effect can help overcome heterogeneous ADC distribution within the tumor.[21] | [21] |

Experimental Protocols for Evaluating the Bystander Effect

Quantifying the bystander effect is crucial for the preclinical development of ADCs. A variety of in vitro and in vivo assays are employed for this purpose.[2][22]

In Vitro Methodologies

A. Co-culture Bystander Assay

This is the most common in vitro method to directly measure the killing of Ag- cells in the presence of Ag+ cells.[3][22][23]

-

Objective: To quantify the viability of Ag- cells when co-cultured with Ag+ cells and treated with an ADC.

-

Methodology:

-

Cell Line Preparation:

-

Select an antigen-positive (Ag+) cell line (e.g., HER2-positive NCI-N87 cells).[1]

-

Select an antigen-negative (Ag-) cell line (e.g., HER2-negative MDA-MB-468 cells).[1] To distinguish the two populations, the Ag- cell line is typically engineered to express a fluorescent protein (e.g., GFP) or a luciferase reporter.[3][24]

-

-

Co-seeding: Seed the Ag+ and Ag- cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[24][25] Include monoculture controls for both cell lines.

-

ADC Treatment: Treat the co-cultures with serial dilutions of the exatecan-based ADC. Include an untreated control and a non-targeting ADC control.

-

Incubation: Incubate the plates for a period of 72 to 120 hours.

-

Viability Assessment:

-

Fluorescence Imaging/Flow Cytometry: If using fluorescently labeled Ag- cells, quantify the number of viable fluorescent cells using a high-content imager or flow cytometer.[2][22][23]

-

Luciferase Assay: If using luciferase-tagged Ag- cells, add a luciferase substrate and measure the luminescence signal, which is proportional to the number of viable Ag- cells.[2][24]

-

-

-

Data Analysis: Plot the viability of the Ag- cells as a function of ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture control demonstrates a bystander effect.[22]

Caption: Experimental workflow for a co-culture bystander assay.

B. Conditioned Medium Transfer Assay

This assay determines if the cytotoxic agent is released into the extracellular medium.[22][26]

-

Objective: To assess whether the medium from ADC-treated Ag+ cells can kill Ag- cells.

-

Methodology:

-

Treat a monoculture of Ag+ cells with the ADC for 24-48 hours.

-

Collect the conditioned medium from these cells.

-

Transfer the conditioned medium to a separate culture of Ag- cells.

-

Incubate for 72 hours and assess the viability of the Ag- cells using standard methods (e.g., MTT, CellTiter-Glo).[23]

-

-

Interpretation: A reduction in Ag- cell viability indicates that a membrane-permeable, active payload was released into the medium.[26]

C. 3D Spheroid Model Assay

This model better recapitulates the three-dimensional architecture and diffusion barriers of a solid tumor.[11][21]

-

Objective: To visualize and quantify the penetration depth of the bystander effect in a tissue-like structure.

-

Methodology:

-

Interpretation: The presence of γH2A.X staining in cells deep within the spheroid, away from the ADC-exposed outer layer, demonstrates the tissue penetration of the payload via the bystander effect.[11] T-exatecan has been shown to exhibit efficient bystander penetration in spheroid models.[11]

In Vivo Methodology

Admixed Cell-Derived Xenograft (CDX) Model

This in vivo model assesses the bystander effect in a living organism.[24][25]

-

Objective: To determine if an ADC can control the growth of Ag- tumor cells in a mixed-cell tumor.

-

Methodology:

-

Tumor Implantation: Co-inject a mixture of Ag+ and Ag- tumor cells (often with the Ag- cells expressing a luciferase reporter for tracking) subcutaneously into immunodeficient mice.[24][25]

-

ADC Administration: Once tumors are established, treat the mice with the exatecan-based ADC, a control ADC, or vehicle.

-

Tumor Monitoring: Measure tumor volume over time using calipers. The growth of the Ag- cell population can be specifically monitored via bioluminescence imaging.[24]

-

-

Interpretation: A significant reduction in both overall tumor volume and the bioluminescence signal, compared to controls, provides strong evidence of an in vivo bystander effect.[24]

Quantitative Data on Exatecan and its Derivatives

The potency of exatecan and the ADCs derived from it is a key driver of the bystander effect. The following table summarizes representative cytotoxicity data.

| Compound/ADC | Cell Line | Target | IC50 Value | Comments | Reference |

| Exatecan Mesylate | Various | (Free Drug) | ~2.2 µM (vs. TOP1 enzyme) | Potent topoisomerase I inhibitor. | [27] |

| Exatecan (Free Drug) | SK-BR-3 (HER2+) | (Free Drug) | Subnanomolar | Highly potent against cancer cell lines regardless of antigen status. | [19] |

| Exatecan (Free Drug) | MDA-MB-468 (HER2-) | (Free Drug) | Subnanomolar | Demonstrates potent, non-targeted cytotoxicity. | [19] |

| Trastuzumab-Exatecan ADC (DAR ~8) | SK-BR-3 (HER2+) | HER2 | 0.41 ± 0.05 nM | Highly potent and specific killing of HER2-positive cells. | [19] |

| Trastuzumab-Deruxtecan (T-DXd) | SK-BR-3 (HER2+) | HER2 | 0.04 ± 0.01 nM | Approved ADC, shows extremely high potency. The payload is an exatecan derivative (DXd). | [19] |

| Trastuzumab-Deruxtecan (T-DXd) | NCI-N87 (HER2+) | HER2 | 0.17 nM | Demonstrates potent activity in gastric cancer cells. | [20] |

Conclusion

The bystander effect is a pivotal feature of exatecan-based ADCs, significantly broadening their therapeutic potential. This effect is driven by the intrinsic potency and membrane permeability of the exatecan payload, enabled by conjugation via a cleavable linker. By killing adjacent, antigen-negative tumor cells, these ADCs can effectively combat the challenge of tumor heterogeneity, which is a common mechanism of treatment failure.[1][6] Rigorous evaluation using a suite of in vitro and in vivo experimental models is essential to characterize and optimize the bystander killing capacity of novel exatecan-based ADCs. The clinical success of ADCs like trastuzumab deruxtecan (Enhertu) underscores the profound impact that a well-designed payload with a potent bystander effect can have in oncology, offering new hope for patients with difficult-to-treat cancers.[1][12]

References

- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 2. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. youtube.com [youtube.com]

- 9. Facebook [cancer.gov]

- 10. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. cusabio.com [cusabio.com]

- 17. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 24. jitc.bmj.com [jitc.bmj.com]

- 25. researchgate.net [researchgate.net]

- 26. aacrjournals.org [aacrjournals.org]

- 27. medchemexpress.com [medchemexpress.com]

Synthesis Pathway for Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible synthetic pathway for Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan, a sophisticated drug-linker designed for the targeted delivery of the potent topoisomerase I inhibitor, exatecan, in the form of an antibody-drug conjugate (ADC). This guide consolidates information from scientific literature and patents to provide a comprehensive overview of the required chemical transformations, experimental protocols, and analytical characterization.

The synthesis is approached in a modular fashion, involving the preparation of three key intermediates: the cyclooctyne-PEG linker, the dipeptide-payload conjugate, and the Val-Cit-PAB self-immolative spacer. These modules are then strategically coupled to yield the final drug-linker construct.

Overall Synthetic Strategy

The synthesis of this complex molecule is best approached by a convergent strategy, which involves the individual synthesis of key fragments followed by their sequential coupling. This approach allows for easier purification of intermediates and generally leads to higher overall yields compared to a linear synthesis. The proposed strategy is outlined below:

-

Synthesis of the Payload-Dipeptide Fragment (Fragment A): This involves the activation of the hydroxyl group of exatecan to form a reactive carbonate, followed by its coupling to the N-terminus of a Gly-Gly dipeptide.

-

Synthesis of the Cleavable Linker Fragment (Fragment B): This entails the synthesis of the Fmoc-protected Val-Cit-PAB moiety.

-

Assembly of the Linker-Payload: Fragment A and Fragment B are coupled after appropriate deprotection steps.

-

Synthesis of the Cyclooctyne-PEG Fragment (Fragment C): This involves the preparation of a DBCO-PEG4 moiety with a reactive N-hydroxysuccinimide (NHS) ester.

-

Final Conjugation: The fully assembled linker-payload is coupled with the cyclooctyne-PEG fragment to yield the final product.

Caption: Convergent synthetic strategy for the target drug-linker.

Experimental Protocols

Synthesis of Payload-Dipeptide Fragment (Fragment A): H-Gly-Gly-NH-O-CO-Exatecan

a) Activation of Exatecan:

-

Materials: Exatecan, p-nitrophenyl chloroformate, pyridine, anhydrous dichloromethane (DCM).

-

Procedure: To a solution of exatecan (1.0 eq) in anhydrous DCM under an inert atmosphere (N2 or Ar), pyridine (1.2 eq) is added, and the mixture is cooled to 0 °C. A solution of p-nitrophenyl chloroformate (1.2 eq) in anhydrous DCM is added dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is diluted with DCM and washed sequentially with cold 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the activated exatecan as a p-nitrophenyl carbonate. This intermediate is often used in the next step without further purification.

b) Coupling with Gly-Gly Dipeptide:

-

Materials: Activated exatecan, Gly-Gly dipeptide, N,N-diisopropylethylamine (DIPEA), anhydrous dimethylformamide (DMF).

-

Procedure: The Gly-Gly dipeptide (1.5 eq) is dissolved in anhydrous DMF, and DIPEA (3.0 eq) is added. The activated exatecan (1.0 eq) dissolved in a minimal amount of anhydrous DMF is then added to the dipeptide solution. The reaction mixture is stirred at room temperature for 12-18 hours under an inert atmosphere. The reaction is monitored by HPLC for the consumption of the activated exatecan. Upon completion, the solvent is removed under high vacuum. The residue is purified by reverse-phase flash chromatography to afford H-Gly-Gly-NH-O-CO-Exatecan (Fragment A).

Synthesis of the Cleavable Linker Fragment (Fragment B): Fmoc-Val-Cit-PAB-OH

-

Materials: Fmoc-Val-Cit-OH, p-aminobenzyl alcohol (PAB-OH), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), DIPEA, anhydrous DMF.

-

Procedure: To a solution of Fmoc-Val-Cit-OH (1.0 eq) in anhydrous DMF, HBTU (1.1 eq) and DIPEA (2.5 eq) are added, and the mixture is stirred for 20 minutes at room temperature to pre-activate the carboxylic acid. A solution of p-aminobenzyl alcohol (1.2 eq) in anhydrous DMF is then added. The reaction is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by HPLC. After completion, the reaction mixture is diluted with ethyl acetate and washed with 1 M HCl, saturated NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield Fmoc-Val-Cit-PAB-OH (Fragment B).

Assembly of the Linker-Payload

a) Fmoc Deprotection of Fragment B:

-

Materials: Fmoc-Val-Cit-PAB-OH, 20% piperidine in DMF.

-

Procedure: Fragment B is dissolved in a 20% solution of piperidine in DMF and stirred at room temperature for 1-2 hours. The completion of the deprotection is monitored by TLC or HPLC. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual piperidine, yielding H2N-Val-Cit-PAB-OH.

b) Coupling of Deprotected Fragment B with Fragment A:

-

This step appears to be a misinterpretation of the final structure. A more plausible route involves coupling the fully assembled linker to the payload. A revised, more linear approach for the final steps is presented below.

Revised and More Plausible Final Assembly Strategy

A more chemically logical approach involves creating the full-length linker first and then attaching the payload.

Revised Step 3: Synthesis of Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-OH

a) Synthesis of Fmoc-Val-Cit-PAB-Gly-Gly-OH:

-

This would likely be achieved via solid-phase peptide synthesis (SPPS) starting from a resin-bound glycine. Successive couplings of Fmoc-Gly-OH, Fmoc-PAB (if commercially available as a building block, otherwise post-synthesis modification), Fmoc-Cit-OH, and Fmoc-Val-OH would be performed. Cleavage from the resin would yield the desired peptide-linker fragment.

b) Fmoc Deprotection:

-

The Fmoc group of the full-length linker is removed using 20% piperidine in DMF as described previously to expose the N-terminal amine.

c) Coupling with DBCO-PEG4-NHS Ester (Fragment C):

-

Materials: H2N-Val-Cit-PAB-Gly-Gly-OH, DBCO-PEG4-NHS Ester, DIPEA, anhydrous DMF.

-

Procedure: The deprotected linker (1.0 eq) is dissolved in anhydrous DMF, and DIPEA (2.0 eq) is added. DBCO-PEG4-NHS Ester (1.1 eq) is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by HPLC. Upon completion, the solvent is removed, and the product, Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-OH, is purified by reverse-phase HPLC.

Revised Step 4: Final Payload Conjugation

a) Activation of Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-OH:

-

The terminal carboxylic acid of the linker is activated using a coupling reagent such as HBTU or by converting it to an NHS ester.

b) Synthesis of H-NH-O-CO-Exatecan:

-

This intermediate is synthesized by reacting activated exatecan with a protected hydrazine, followed by deprotection.

c) Final Coupling:

-

The activated full-length linker is reacted with H-NH-O-CO-Exatecan to form the final product.

Note: The exact sequence of assembling the Gly-Gly-NH-O-CO-Exatecan moiety can vary and represents a significant synthetic challenge. The carbamate linkage to the exatecan hydroxyl group is a key step.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for the synthesis. Actual yields may vary.

| Step | Reaction | Reactants | Product | Yield (%) | Purity (HPLC) |

| 1a | Activation of Exatecan | Exatecan, p-nitrophenyl chloroformate | Activated Exatecan | >95 | ~90% (used crude) |

| 1b | Dipeptide Coupling | Activated Exatecan, Gly-Gly | H-Gly-Gly-NH-O-CO-Exatecan | 60-70 | >95% |

| 2 | Linker Synthesis | Fmoc-Val-Cit-OH, PAB-OH | Fmoc-Val-Cit-PAB-OH | 75-85 | >95% |

| 3c (Revised) | DBCO-PEG Coupling | H2N-Linker, DBCO-PEG4-NHS | Cyclooctyne-Linker-Acid | 70-80 | >95% |

| 4c (Revised) | Final Payload Coupling | Activated Linker, Exatecan derivative | Final Product | 50-65 | >98% |

Characterization Data (Expected)

| Compound | Technique | Expected Result |

| Final Product | ESI-MS | Calculated m/z for [M+H]+, observed m/z should match. |

| ¹H NMR | Peaks corresponding to all structural components (DBCO, PEG, peptides, PAB, exatecan). | |

| RP-HPLC | Single major peak indicating high purity. |

Mandatory Visualizations

Signaling Pathway of Exatecan

Exatecan is a topoisomerase I inhibitor. Its mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex, which leads to DNA single-strand breaks that are converted to double-strand breaks during DNA replication, ultimately triggering apoptosis.

Caption: Mechanism of action of Exatecan released from the ADC.

Experimental Workflow for Final Product Purification

The purification of the final drug-linker is critical to ensure high purity for subsequent conjugation to an antibody. Reverse-phase HPLC is the method of choice.

Caption: Purification workflow for the final drug-linker conjugate.

This guide provides a robust framework for the synthesis and understanding of this compound. Researchers should note that the synthesis of such complex molecules requires significant expertise in organic chemistry and purification techniques. The provided protocols are illustrative and may require optimization for specific laboratory conditions.

An In-depth Technical Guide to the Chemical Stability of Cyclooctyne Linkers in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability of cyclooctyne linkers, which are pivotal in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Understanding the stability of these linkers in aqueous environments is critical for ensuring the integrity and efficacy of the resulting bioconjugates under physiological conditions.

Introduction to Cyclooctyne Linkers

Cyclooctyne linkers are key reagents in strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction. Their inherent ring strain allows them to react efficiently with azides without the need for a cytotoxic copper catalyst, making them ideal for applications in living systems.[1][2] Commonly used cyclooctyne derivatives include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctynes (DIFO). While highly reactive in SPAAC, their strained triple bond also renders them susceptible to degradation in aqueous solutions, which can impact the shelf-life and in vivo performance of bioconjugates.

Quantitative Stability Data

The stability of cyclooctyne linkers is influenced by factors such as pH, temperature, and the presence of nucleophiles. The following tables summarize available quantitative data on the stability of common cyclooctyne linkers in aqueous environments.

Table 1: Half-lives of BCN and DBCO in the Presence of Glutathione (GSH) [3]

| Linker | Condition | Half-life (t½) |

| BCN | 5 mM GSH in PBS, pH 7.2 | ~6 hours |

| DBCO | 5 mM GSH in PBS, pH 7.2 | 71 minutes |

Table 2: pH-Dependent Stability of DBCO

| pH | Condition | Stability | Reference |

| <5 | Aqueous Buffer | Acid-sensitive, degradation observed. | [4] |

| 7.2 | PBS | Instability observed in the presence of certain reagents. | [3] |

| 7.4 | Aqueous Buffer | Generally stable, but gradual loss of reactivity over time. | [5] |

Table 3: Long-Term Storage Stability of DBCO-Modified Antibodies [5]

| Storage Condition | Duration | Reactivity Loss |

| 4°C in aqueous buffer | 4 weeks | 3-5% |

| -20°C in aqueous buffer | 4 weeks | 3-5% |

Degradation Pathways

The degradation of cyclooctyne linkers in aqueous solutions can proceed through several pathways, primarily hydrolysis and reaction with nucleophiles.

While not extensively studied for all cyclooctyne derivatives, a plausible mechanism for the hydrolysis of the cyclooctyne triple bond involves the addition of water across the strained alkyne, followed by keto-enol tautomerization to form a more stable ketone. This process is analogous to the hydration of linear alkynes, though the ring strain in cyclooctynes likely influences the reaction kinetics.

Cyclooctyne linkers can react with biological nucleophiles, such as thiols present in molecules like glutathione (GSH), which is abundant in the intracellular environment. This reaction can lead to the degradation of the linker and compromise the integrity of the bioconjugate.

Experimental Protocols for Stability Assessment

A systematic approach to evaluating the chemical stability of cyclooctyne linkers is crucial. A forced degradation study coupled with a stability-indicating high-performance liquid chromatography (HPLC) method is a standard approach.

Objective: To determine the degradation kinetics and identify major degradation products of a cyclooctyne linker under various stress conditions.

Materials:

-

Cyclooctyne linker of interest (e.g., DBCO-acid)

-

Buffers: Phosphate-buffered saline (PBS) pH 7.4, acetate buffer pH 4.0, carbonate-bicarbonate buffer pH 10.0

-

Glutathione (GSH) solution

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (for mobile phase)

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Incubator or water bath

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the cyclooctyne linker in a suitable organic solvent (e.g., DMSO or ACN).

-

Forced Degradation Conditions:

-

Hydrolytic Stability:

-

Dilute the stock solution to a final concentration of 100 µg/mL in separate vials containing:

-

pH 4.0 acetate buffer

-

pH 7.4 PBS

-

pH 10.0 carbonate-bicarbonate buffer

-

-

Incubate the vials at a controlled temperature (e.g., 37°C).

-

-

Nucleophilic Stability:

-

Dilute the stock solution to a final concentration of 100 µg/mL in PBS (pH 7.4) containing 5 mM GSH.

-

Incubate at 37°C.

-

-

-

Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).

-

Sample Preparation: If necessary, quench the reaction (e.g., by acidification for base-catalyzed degradation). Dilute the samples with the initial mobile phase to a suitable concentration for HPLC analysis.

-

HPLC Analysis:

-

Method:

-

Column: C18 reverse-phase column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient could be 5-95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Monitor at the λmax of the cyclooctyne linker (e.g., ~309 nm for DBCO).

-

-

Analysis: Inject the samples and a standard solution of the intact linker. Record the peak areas of the parent linker and any degradation products.

-

-

Data Analysis:

-

Plot the natural logarithm of the peak area of the intact linker versus time for each condition.

-

Determine the degradation rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

For the identification of major degradation products, preparative HPLC can be used to isolate the compounds of interest. The structure of the isolated degradants can then be elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion and Recommendations

The chemical stability of cyclooctyne linkers in aqueous solutions is a critical parameter that must be thoroughly evaluated during the development of bioconjugates.

-

Linker Selection: The choice of cyclooctyne linker should be guided by its intended application and the required stability profile. For instance, BCN appears to be more stable than DBCO in the presence of thiols.[3]

-

Formulation and Storage: Bioconjugates containing cyclooctyne linkers should be formulated at an appropriate pH and stored under conditions that minimize degradation. For DBCO-containing molecules, acidic conditions (pH < 5) should be avoided.[4] Long-term storage at low temperatures (-20°C or below) is recommended to maintain reactivity.[5]

-

In Vivo Considerations: The potential for in vivo degradation, particularly through reaction with endogenous nucleophiles like glutathione, should be considered in the design and evaluation of ADCs and other targeted therapies.

By carefully characterizing the stability of cyclooctyne linkers, researchers and drug developers can ensure the development of robust and effective bioconjugates with predictable in vivo behavior.

References

- 1. BCN reagents BCN linkers Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. interchim.fr [interchim.fr]

- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. interchim.fr [interchim.fr]

exatecan as a topoisomerase I inhibitor in targeted cancer therapy

An In-depth Technical Guide to Exatecan: A Topoisomerase I Inhibitor in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan (DX-8951f) is a potent, water-soluble, semi-synthetic analogue of camptothecin that exerts its anticancer effects through the inhibition of DNA topoisomerase I (Topo I). While its development as a single agent was hampered by dose-limiting toxicities and modest efficacy in some clinical trials, its high potency has led to its successful reincarnation as a critical payload in the field of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of exatecan's mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and explores its modern application in targeted cancer therapies.

Core Mechanism of Action: Topoisomerase I Inhibition

DNA Topoisomerase I is a vital nuclear enzyme responsible for resolving DNA topological stress during replication and transcription. It achieves this by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.[1][2]

Exatecan, like other camptothecin derivatives, targets this process. Its mechanism involves:

-

Intercalation and Complex Stabilization : Exatecan intercalates into the interface between Topo I and the DNA strand at the site of the single-strand break.[2] This action stabilizes the covalent Topo I-DNA cleavage complex (TOP1cc).[3][4]

-

Inhibition of DNA Re-ligation : By binding to this complex, exatecan prevents the enzyme from re-ligating the broken DNA strand.[1][3]

-

Collision with Replication Fork : During the S-phase of the cell cycle, the advancing DNA replication machinery collides with these stabilized TOP1cc. This collision converts the transient single-strand breaks into permanent, highly cytotoxic double-strand breaks.[1][2]

-

Induction of Apoptosis : The accumulation of these double-strand breaks triggers the DNA damage response (DDR) pathway, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[4][5][6]

Modeling studies suggest that exatecan's high potency is due to novel molecular interactions with the flanking DNA base and the TOP1 residue N352, in addition to the typical interactions observed with other camptothecins.[4] This results in stronger TOP1 trapping, leading to greater DNA damage and more profound apoptotic cell death compared to other clinical Topo I inhibitors.[4]

Quantitative Preclinical and Clinical Data

Exatecan has consistently demonstrated superior potency compared to other camptothecin analogues in preclinical studies. Clinical investigations have established its pharmacokinetic profile and dose-limiting toxicities.

Data Presentation

Table 1: In Vitro Potency of Exatecan and Comparators

| Compound | Target/Assay | Value | Cell Line/Source | Reference |

|---|---|---|---|---|

| Exatecan | Topo I Inhibition (IC50) | 2.2 µM (0.975 µg/mL) | Murine P388 Leukemia | [7][8][9] |

| SN-38 | Topo I Inhibition (IC50) | 2.71 µg/mL | Murine P388 Leukemia | [7] |

| Topotecan | Topo I Inhibition (IC50) | 9.52 µg/mL | Murine P388 Leukemia | [7] |

| Camptothecin | Topo I Inhibition (IC50) | 23.5 µg/mL | Murine P388 Leukemia | [7] |

| Exatecan | Cytotoxicity (Mean GI50) | 0.877 ng/mL | Lung Cancer Panel | [8] |

| Exatecan | Cytotoxicity (Mean GI50) | 1.53 ng/mL | Stomach Cancer Panel | [8] |